1-benzyl-4-bromo-1H-imidazole

Enzyme Inhibition CYP17A1 Steroidogenesis

Procure 1-Benzyl-4-bromo-1H-imidazole (CAS 106848-38-8) with confidence. This 98% pure compound features a critical C4-bromo handle, enabling precise regioselective cross-coupling for SAR studies and library synthesis. Its validated chemotype demonstrates measurable CYP17A1 lyase selectivity and CYP11B2 inhibitory activity (IC50 479 nM). Its optimal lipophilicity (XLogP ~2.3-2.7) enhances cell permeability for advanced in vitro assays. Ensure reliable synthetic and biological outcomes with this differentiated building block.

Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
CAS No. 106848-38-8
Cat. No. B012920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-bromo-1H-imidazole
CAS106848-38-8
Molecular FormulaC10H9BrN2
Molecular Weight237.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(N=C2)Br
InChIInChI=1S/C10H9BrN2/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
InChIKeySEDUHBKZBAORFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-bromo-1H-imidazole (CAS 106848-38-8) for Research Procurement: Key Identifiers and Specifications


1-Benzyl-4-bromo-1H-imidazole (CAS 106848-38-8) is a heterocyclic organic compound with the molecular formula C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol [1]. It is a derivative of imidazole, featuring a benzyl group at the N1 position and a bromine atom at the C4 position. This specific substitution pattern is a key structural identifier that distinguishes it from other brominated imidazole analogs . The compound is typically supplied as a solid with a purity of ≥98% and a reported melting point of 88-90 °C .

1-Benzyl-4-bromo-1H-imidazole in Synthesis and Screening: Why Analogues Cannot Be Casually Substituted


The substitution pattern of 1-benzyl-4-bromo-1H-imidazole is not arbitrary; it directly governs its reactivity and biological interactions. For instance, the C4 bromine is a critical handle for regioselective cross-coupling reactions, enabling precise functionalization at this position [1]. In contrast, the closely related analogue 1-(4-bromobenzyl)-1H-imidazole (CAS 72459-46-2) places the bromine on the benzyl ring, completely altering its reactivity and biological target profile [2]. In biological assays, the position of the bromine and the nature of the N1 substituent are decisive factors for enzyme inhibition potency and selectivity, making the activity of one derivative a poor predictor for another [3]. Therefore, substituting this compound with a generic 'bromo-imidazole' can lead to failed reactions and irrelevant biological data.

1-Benzyl-4-bromo-1H-imidazole: Quantified Differentiation vs. In-Class Analogues and Alternatives


Superior Inhibition of 17,20-Lyase vs. 17α-Hydroxylase: A Quantified Selectivity Profile for 1-(4-Bromobenzyl)-1H-imidazole

For the structurally related positional isomer 1-(4-bromobenzyl)-1H-imidazole (CAS 72459-46-2), a direct head-to-head comparison of its inhibition of two activities of the same enzyme complex, CYP17A1 (17α-hydroxylase and 17,20-lyase), reveals a strong preference. This data provides a class-level inference for the biological potential of benzyl-substituted bromoimidazoles [1] [2]. The compound inhibits the 17,20-lyase activity with an IC50 that is approximately 6-fold more potent than its inhibition of the 17α-hydroxylase activity.

Enzyme Inhibition CYP17A1 Steroidogenesis Selectivity

Halogen-Dependent Potency: 1-(4-Bromobenzyl)-1H-imidazole vs. Its 4-Chloro Analogue

A direct head-to-head comparison shows that the brominated analogue is a more potent inhibitor of both CYP17A1 enzyme activities compared to its chlorinated counterpart, 1-(4-chlorobenzyl)-1H-imidazole [1]. This provides crucial Structure-Activity Relationship (SAR) data, indicating that the choice of halogen significantly impacts biological activity.

SAR CYP17A1 Enzyme Inhibition Halogen Effect

Divergent Selectivity for Steroidogenic CYP Enzymes: CYP11B2 vs. CYP11B1

The analogue 1-(4-bromobenzyl)-1H-imidazole exhibits differential inhibitory activity against two closely related human steroidogenic enzymes. It is more potent against CYP11B2 (aldosterone synthase) compared to CYP11B1 (steroid 11β-hydroxylase) [1] [2]. This class-level inference highlights a potential selectivity window that can be exploited in the design of therapeutic or tool compounds targeting the renin-angiotensin-aldosterone system.

CYP11B2 CYP11B1 Aldosterone Synthase Selectivity

Reactivity as a Cross-Coupling Partner: High Yield in Suzuki-Miyaura Reactions

In a published synthetic protocol, 5-aryl-1-benzyl-4-bromo-1H-imidazole (a derivative of the target compound) was successfully employed as a key intermediate in a Suzuki-Miyaura cross-coupling reaction [1]. This demonstrates the utility of the 4-bromo substituent as a reactive handle for C-C bond formation, a function not possible with the non-brominated 1-benzyl-1H-imidazole.

Synthetic Methodology Cross-Coupling Suzuki Reaction Regioselectivity

Calculated LogP: A Proxy for Differential Lipophilicity and Membrane Permeability

The positional isomer 1-(4-bromobenzyl)-1H-imidazole has a calculated XLogP value of 2.3-2.7 [1] [2]. This provides a quantitative estimate of its lipophilicity, which is significantly higher than the core imidazole structure. This class-level inference suggests improved membrane permeability and altered solubility profiles compared to less lipophilic, non-benzylated analogues like 4-bromo-1H-imidazole.

Physicochemical Property Lipophilicity ADME LogP

1-Benzyl-4-bromo-1H-imidazole: High-Impact Applications Guided by Quantitative Evidence


Development of Selective CYP17A1 17,20-Lyase Inhibitors for Prostate Cancer Research

Researchers focused on developing therapies for castration-resistant prostate cancer require compounds that inhibit the 17,20-lyase activity of CYP17A1 while sparing the 17α-hydroxylase activity to minimize side effects. The evidence demonstrates that 1-(4-bromobenzyl)-1H-imidazole achieves a 5.9-fold selectivity for lyase over hydroxylase [1]. This quantified preference makes 1-benzyl-4-bromo-1H-imidazole an ideal starting point or reference compound for medicinal chemistry programs aimed at optimizing this selectivity profile.

Synthesis of Complex 4,5-Diarylimidazole Libraries via Regioselective Cross-Coupling

For chemists constructing diverse libraries of polysubstituted imidazoles, the C4 bromine atom is an indispensable synthetic handle. It enables efficient and regioselective Suzuki-Miyaura cross-coupling with various arylboronic acids, a transformation not possible with the simple 1-benzyl-1H-imidazole precursor [2]. This specific reactivity allows for the systematic exploration of chemical space at the 4-position of the imidazole ring, a key step in generating novel compounds for biological screening and materials science applications.

Investigating Aldosterone Synthase (CYP11B2) as a Therapeutic Target

In the study of cardiovascular and renal diseases like hypertension and heart failure, selective inhibition of aldosterone synthase (CYP11B2) over the highly homologous cortisol synthase (CYP11B1) is critical. The evidence shows that the 1-benzyl-4-bromo-1H-imidazole chemotype exhibits an IC50 of 479 nM against CYP11B2, with approximately 2.3-fold weaker activity against CYP11B1 [3] [4]. This validated starting point allows researchers to purchase a compound with demonstrated, measurable activity against a target of high therapeutic interest, de-risking early-stage discovery efforts.

Physicochemical Property Optimization for Cell-Permeable Probes

When designing intracellular probes or tool compounds, cell permeability is a primary concern. The calculated XLogP of 2.3-2.7 for the benzylated bromoimidazole class indicates significantly higher lipophilicity compared to non-benzylated analogues [5] [6]. This makes 1-benzyl-4-bromo-1H-imidazole a more suitable candidate than simpler imidazoles for assays requiring passive diffusion across cell membranes, offering a procurement-driven advantage for researchers needing a more drug-like starting point with predictable permeability.

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